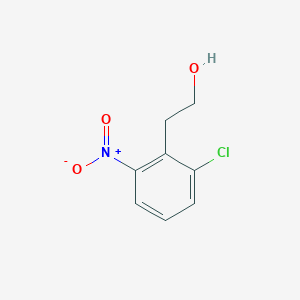

2-(2-Chloro-6-nitrophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQZNFLWOPRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351462 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-68-5 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Synthesis, Properties, and Applications

For Research, Scientific, and Drug Development Professionals

Introduction

2-(2-Chloro-6-nitrophenyl)ethanol, identified by the CAS Number 102493-68-5 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a phenyl ring substituted with chloro, nitro, and hydroxyethyl groups, provides multiple reactive sites for molecular elaboration. This guide offers an in-depth exploration of its chemical and physical properties, detailed synthesis protocols, safety considerations, and its versatile applications as a pivotal building block for more complex molecules. The strategic arrangement of its functional groups makes it a valuable precursor in the development of novel pharmaceutical agents and other high-value chemical entities.[1]

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a yellow to pale yellow solid or a white powder.[1][2] Its stability is maintained when stored in dry, sealed conditions under refrigeration at 2-8°C.[1][3] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 102493-68-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈ClNO₃ | [1][4][5] |

| Molecular Weight | 201.61 g/mol | [1][4] |

| Appearance | Yellow to pale yellow solid / White powder | [1][2] |

| Melting Point | 60-61 °C | [1][3] |

| Boiling Point | 50 °C at 0.2 Torr | [1][3] |

| Density | 1.404 g/cm³ (Predicted) | [1][3][5] |

| pKa | 14.49 ± 0.10 (Predicted) | [3] |

| XLogP3 | 2.3 | [5] |

| InChI Key | FLKQZNFLWOPRFX-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several strategic pathways. A highly effective and high-yield method involves a two-step sequence starting from 2-chloro-6-nitrotoluene. This approach is favored for its efficiency and control over the final product structure.

Method 1: Acylation-Reduction of 2-Chloro-6-nitrotoluene

This protocol first involves the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to generate the key intermediate, 2-chloro-6-nitroacetophenone, followed by a selective reduction of the ketone.

Step 1: Friedel-Crafts Acylation to 2-Chloro-6-nitroacetophenone

The causality behind this step lies in the electrophilic aromatic substitution reaction where the acetyl group is introduced onto the aromatic ring. A Lewis acid catalyst, such as aluminum chloride, is essential to activate the acetyl chloride, making it a potent electrophile. The reaction is typically performed in an inert solvent to control reactivity. Patented procedures for this acylation report yields in the range of 85–90%.[1]

-

Materials: 2-chloro-6-nitrotoluene, acetyl chloride, aluminum chloride (anhydrous), dichloromethane (anhydrous).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension while stirring.

-

Add a solution of 2-chloro-6-nitrotoluene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-nitroacetophenone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Selective Reduction to this compound

The critical aspect of this step is the selective reduction of the ketone carbonyl group without affecting the nitro group. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its mild nature, which preserves the nitro and chloro functionalities.[1]

-

Materials: 2-chloro-6-nitroacetophenone, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the 2-chloro-6-nitroacetophenone intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the solution, ensuring the temperature remains below 10°C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]

-

Key Chemical Transformations and Applications

This compound is a versatile intermediate primarily because its three distinct functional groups can be selectively manipulated. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

Reactions at the Hydroxyl Group

The primary alcohol is a key handle for functionalization.[1]

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane, or to a carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid, using stronger oxidants such as potassium dichromate.[1]

-

Esterification & Etherification: It readily undergoes esterification with acyl chlorides or etherification via methods like the Williamson ether synthesis, enabling the creation of various esters and ethers.[1]

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine, yielding 2-(2-Amino-6-chlorophenyl)ethanol. This product is a valuable precursor for synthesizing heterocyclic compounds.[1]

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[1]

-

Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are robust for this conversion.[1]

Safety and Handling

This compound requires careful handling by trained professionals in a well-ventilated laboratory setting.[1][4]

-

Hazard Statements: It is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] Some safety data sheets also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7]

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[6][9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][6] Recommended storage temperature is 2-8°C.[1][3]

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined physicochemical properties and the synthetic accessibility via high-yield routes, such as the acylation-reduction of 2-chloro-6-nitrotoluene, make it a valuable asset for research and development. The ability to selectively modify its hydroxyl and nitro functionalities provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

-

CAS 102493-68-5 | this compound | MFCD00239018. Hoffman Fine Chemicals. [Link]

-

Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

- Method of preparing 2-chloro-6-nitro-benzonitrile.

-

This compound CAS NO.102493-68-5. LookChem. [Link]

Sources

- 1. This compound|CAS 102493-68-5 [benchchem.com]

- 2. 2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

"2-(2-Chloro-6-nitrophenyl)ethanol" molecular weight and formula

An In-Depth Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis methodologies, key chemical transformations, and strategic applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 102493-68-5, is a bifunctional aromatic compound whose value lies in the strategic placement of its reactive moieties: a primary alcohol, a nitro group, and a chlorine atom on a benzene ring.[1] This specific arrangement of ortho-substituted chloro and nitro groups creates a unique electronic and steric environment, rendering the molecule a versatile precursor for a wide array of more complex molecular architectures.[1]

The compound typically presents as a yellow to pale yellow solid, a characteristic influenced by the chromophoric nitro group.[1] Its physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 102493-68-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2][4] |

| Molecular Weight | 201.61 g/mol | [1][2][3] |

| Appearance | Yellow to pale yellow solid | [1] |

| Melting Point | 60-61 °C | [1][3] |

| Boiling Point | 50 °C @ 0.2 Torr | [1][3] |

| Density | 1.404 g/cm³ | [1][3] |

| Purity (Typical) | ≥95% | [1] |

| Storage | 2-8°C, sealed, dry conditions | [1][3] |

Strategic Synthesis Methodologies

The synthesis of this compound is a prime example of controlled electrophilic aromatic substitution, where regioselectivity is paramount. The primary challenge is the precise installation of the nitro group ortho to the chlorine atom and meta to the ethyl alcohol side chain.

Primary Synthetic Pathway: Nitration of 2-Chlorophenethyl Alcohol

The most direct and commonly employed synthesis involves the nitration of 2-chlorophenethyl alcohol.[1] This reaction leverages the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the ethyl alcohol group is also weakly activating and ortho-, para-directing. The reaction must be carefully controlled to favor the formation of the desired 2,6-disubstituted isomer over other potential products.

Caption: Synthesis via nitration of 2-chlorophenethyl alcohol.

Experimental Protocol: Nitration of 2-Chlorophenethyl Alcohol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃) dropwise to the cooled sulfuric acid while stirring vigorously. The temperature must be strictly maintained below 10°C during this addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, dissolve 2-chlorophenethyl alcohol in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[3]

Key Chemical Transformations and Synthetic Utility

The true utility of this compound lies in the selective reactivity of its functional groups, which serve as handles for building molecular complexity.

Caption: Key synthetic transformations of the title compound.

A. Oxidation of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant.[1]

-

To Aldehyde: Mild conditions using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will yield (2-chloro-6-nitrophenyl)acetaldehyde.

-

To Carboxylic Acid: Stronger oxidants such as potassium dichromate (K₂Cr₂O₇) or Jones reagent (CrO₃ in acetone/H₂SO₄) will fully oxidize the alcohol to (2-chloro-6-nitrophenyl)acetic acid.[1]

B. Reduction of the Nitro Group

This is arguably the most critical transformation in the context of drug development. The reduction of the electron-withdrawing nitro group to an electron-donating amino group drastically alters the molecule's electronic properties and provides a nucleophilic site for further reactions. The product, 2-(2-amino-6-chlorophenyl)ethanol, is a key precursor for synthesizing various heterocyclic compounds.[1]

-

Setup: In a round-bottom flask, suspend this compound and iron (Fe) filings in a mixture of ethanol and water.

-

Acidification: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (HCl) dropwise. The HCl reacts with the iron to generate hydrogen in situ, which is the active reducing agent. The reaction is often vigorous and requires careful control.

-

Reaction and Monitoring: Maintain the reflux for several hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude 2-(2-amino-6-chlorophenyl)ethanol can be purified by column chromatography or recrystallization.

C. Derivatization of the Hydroxyl Group

The hydroxyl group is a convenient point for derivatization, enabling the creation of chemical libraries for structure-activity relationship (SAR) studies.[1]

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) yields a diverse range of esters.

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to generate ethers.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazards: The compound is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2]

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under dry conditions in a refrigerator at 2-8°C.[1][3]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. The ability to selectively manipulate the alcohol, the nitro group, and the aromatic ring allows chemists to access a broad range of complex molecules, particularly heterocyclic systems relevant to medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in their synthetic programs.

References

-

CAS 102493-68-5 | this compound | MFCD00239018. Hoffman Fine Chemicals. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

Sources

- 1. This compound|CAS 102493-68-5 [benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 102493-68-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

Spectroscopic Data of 2-(2-Chloro-6-nitrophenyl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(2-Chloro-6-nitrophenyl)ethanol, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a solid, often appearing as a yellow to pale yellow substance.[1] Its molecular structure, featuring a substituted aromatic ring with a chloro and a nitro group, as well as a primary alcohol functional group, makes it a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation and confirmation are paramount for its application in further chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Figure 1: Workflow for NMR Data Acquisition and Processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.4 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~3.9 | Triplet | 2H | Methylene protons (-CH₂-OH) |

| ~3.2 | Triplet | 2H | Methylene protons (Ar-CH₂-) |

| ~2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (Ar-H): The signals in the downfield region (~7.4-7.8 ppm) are characteristic of protons attached to the aromatic ring. The electron-withdrawing effects of the chloro and nitro groups deshield these protons, causing them to resonate at a lower field. The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons.

-

Methylene Protons (-CH₂-OH and Ar-CH₂-): The two triplet signals correspond to the two methylene groups of the ethanol side chain. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom and appear at a lower field (~3.9 ppm) compared to the methylene protons attached to the aromatic ring (Ar-CH₂-) at ~3.2 ppm. The triplet splitting pattern indicates that each methylene group is adjacent to another methylene group.

-

Hydroxyl Proton (-OH): The broad singlet at around 2.0 ppm is characteristic of the hydroxyl proton. Its chemical shift can be variable and the peak is often broad due to chemical exchange and hydrogen bonding.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~135 | C-Cl |

| ~132 | Ar-C (quaternary) |

| ~130, ~128, ~125 | Ar-CH |

| ~60 | -CH₂-OH |

| ~38 | Ar-CH₂- |

Note: These are predicted chemical shifts and can vary.

Interpretation:

-

Aromatic Carbons: The signals in the range of ~125-148 ppm correspond to the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing nitro (C-NO₂) and chloro (C-Cl) groups are significantly deshielded and appear at the lowest fields (~148 and ~135 ppm, respectively). The other aromatic carbons, including the quaternary carbon attached to the ethanol side chain, resonate in the typical aromatic region.

-

Aliphatic Carbons: The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded by the oxygen and appears around 60 ppm. The other methylene carbon (Ar-CH₂-) is found further upfield at approximately 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum of this compound is typically obtained using the KBr (potassium bromide) pellet method or as a thin film. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Figure 2: Workflow for IR Data Acquisition using the KBr Pellet Method.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂) |

| ~1520 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1350 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1050 | C-O stretch | Primary alcohol |

| ~750 | C-Cl stretch | Chloro group |

Interpretation:

-

O-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹.

-

Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1470 cm⁻¹ region are typical for carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch: The absorption around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

-

C-Cl Stretch: A band in the fingerprint region, around 750 cm⁻¹, is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Data and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 201/203 | [C₈H₈ClNO₃]⁺ | Molecular ion (M⁺) peak with isotopic pattern for chlorine |

| 166 | [M - Cl]⁺ | Loss of a chlorine atom |

| 155 | [M - NO₂]⁺ | Loss of a nitro group |

| 171 | [M - CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the ring |

Interpretation:

-

Molecular Ion Peak (M⁺): The molecular ion peak should appear at m/z 201, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 203 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

-

Key Fragment Ions: Common fragmentation pathways for this molecule would involve the loss of the substituents. The loss of a chlorine atom would result in a fragment at m/z 166. The loss of the nitro group is also a common fragmentation for nitroaromatic compounds, leading to a peak at m/z 155. Alpha-cleavage of the ethanol side chain could lead to the loss of a CH₂OH radical, resulting in a fragment at m/z 171.

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl, nitro, and chloro), and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists utilizing this compound in their research and development endeavors.

References

Sources

A Technical Guide to the Solubility of 2-(2-Chloro-6-nitrophenyl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Chloro-6-nitrophenyl)ethanol, a key building block in organic synthesis and medicinal chemistry.[1] In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's molecular structure and the fundamental principle of "like dissolves like." It is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, enabling laboratories to generate precise data tailored to their specific needs.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a yellow to pale yellow solid at room temperature.[1] Its structure is characterized by a substituted aromatic ring bearing a chloro group, a nitro group, and an ethanol side chain. This unique combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules.[1] The primary alcohol of the ethanol side chain can be readily oxidized to an aldehyde or a carboxylic acid, and the hydroxyl group itself is a key handle for derivatization through esterification or etherification.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and product yields.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility to isolate the target compound from impurities.

-

Formulation and Drug Delivery: In medicinal chemistry, the solubility of a compound and its intermediates directly impacts their bioavailability and the feasibility of developing effective drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Physical State | Yellow to Pale Yellow Solid | [1] |

| Melting Point | 60-61 °C | [2][3] |

| Boiling Point | 50 °C at 0.2 Torr | [2][3] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.49 ± 0.10 | [2] |

Note: The melting point was determined from a solution of ethyl acetate and hexane, indicating solubility in these solvents.[2][3]

Predictive Solubility Analysis Based on Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a robust framework for predicting solubility. The molecular structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force. The nitro (-NO₂) group is also polar. These features suggest solubility in polar solvents.

-

Non-Polar Characteristics: The benzene ring and the chloro (-Cl) substituent contribute to the non-polar character of the molecule, suggesting solubility in non-polar solvents.

Based on this structural analysis, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative prediction of solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High to Medium | The polar nitro group and the hydroxyl group can engage in dipole-dipole interactions with these solvents. The mention of ethyl acetate as a recrystallization solvent supports this prediction.[2][3] The solubility of similar nitrophenols in these solvents is also high.[4][5] |

| Non-Polar | Hexane, Toluene | Medium to Low | The non-polar aromatic ring and chloro group will interact favorably with these solvents. The use of hexane in the recrystallization process suggests some degree of solubility.[2][3] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. Similar nitrophenols show good solubility in these solvents.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following Isothermal Saturation Method is a reliable and widely used technique in research laboratories.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined gravimetrically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and syringes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Accurately weigh a clean, dry vial. Add an excess amount of this compound to the vial. An excess is ensured when undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled, leaving a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, dry vial. Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.

-

Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough analysis of its molecular structure provides a strong predictive basis for its behavior in a range of common organic solvents. The compound is anticipated to exhibit high solubility in polar protic and halogenated solvents, with moderate to low solubility in non-polar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a robust and reliable experimental protocol. By combining predictive analysis with empirical determination, researchers can confidently select and utilize appropriate solvent systems to optimize their synthetic, purification, and formulation endeavors involving this versatile chemical intermediate.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 102493-68-5 | this compound | MFCD00239018. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

- This guide references general laboratory procedures for solubility determination.

Sources

An In-depth Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: A Versatile Building Block in Modern Organic Synthesis

Introduction: Strategic Importance in Chemical Synthesis and Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is often defined by its structural functionality and synthetic versatility. 2-(2-Chloro-6-nitrophenyl)ethanol, a substituted phenylethanol derivative, represents a quintessential example of such a high-value building block. With a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , this pale yellow solid is distinguished by a unique constellation of functional groups: a primary alcohol, a nitro group, and a chlorine atom, all strategically positioned on an aromatic scaffold.[1]

This trifecta of reactive sites—the hydroxyl group for derivatization, the nitro group for reduction to a key amine, and the chloro-substituted aromatic ring for various cross-coupling reactions—renders it an exceptionally versatile precursor for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of heterocyclic compounds and in the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, which are foundational to modern drug discovery programs.[1] This guide provides an in-depth exploration of the synthesis, structural characterization, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The structure and formal naming of the topic compound are established as follows:

-

Common Name : this compound

-

IUPAC Name : this compound

-

Molecular Formula : C₈H₈ClNO₃[2]

-

InChI Key : FLKQZNFLWOPRFX-UHFFFAOYSA-N[1]

The molecular structure features a benzene ring substituted at positions 1, 2, and 6. A 2-hydroxyethyl group is attached to C1, a chlorine atom to C2, and a nitro group to C6.

Caption: Chemical structure of this compound.

Synthesis Strategies: Rationale and Optimization

The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by factors such as starting material availability, desired scale, and safety considerations.

Method 1: Electrophilic Nitration of 2-Chlorophenethyl Alcohol

This is a direct and common approach based on electrophilic aromatic substitution.[1]

Caption: Workflow for the synthesis via nitration.

Causality and Experimental Insight: The hydroxyl group of the ethanol side chain is an activating, ortho-, para-director. However, the chlorine atom is a deactivating, yet also ortho-, para-director. The concerted effect directs the incoming nitro group. To achieve the desired 2,6-disubstitution pattern, careful control of reaction conditions is critical. The reaction must be maintained at a low temperature (typically below 10°C) to prevent over-nitration and oxidation of the alcohol side chain.[1] Slow, controlled addition of the nitrating mixture (concentrated nitric and sulfuric acids) is paramount to manage the exothermic nature of the reaction and improve the regioselectivity, with reported yields in the 60-70% range under optimized conditions.[1]

Method 2: Two-Step Synthesis from 2-Chloro-6-nitrotoluene

An alternative strategy involves building the ethanol side chain onto a pre-functionalized aromatic ring.

-

Friedel-Crafts Acylation: 2-Chloro-6-nitrotoluene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate, 2-chloro-6-nitroacetophenone.[1]

-

Selective Reduction: The carbonyl group of the acetophenone intermediate is then selectively reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. For enhanced selectivity, particularly on a large scale, catalytic hydrogenation (e.g., using a Raney nickel catalyst) can be employed to reduce the ketone while preserving the nitro and chloro functionalities.[1] This route often provides high overall yields, with the acylation step reportedly reaching 85-90%.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its handling, characterization, and application.

Physical Properties

| Property | Value | Reference |

| Physical State | Yellow to pale yellow solid | [1] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 50 °C at 0.2 Torr | [1] |

| Density | ~1.404 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, sealed in dry conditions | [1] |

Structural Elucidation: Interpreting the Spectroscopic Signature

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.[3][4]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl side-chain protons.

-

Aromatic Region (δ 7.4-7.9 ppm): Three protons on the highly substituted, electron-deficient ring will appear in this region. They would likely present as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of aromatic systems.

-

Methylene Protons (-CH₂-Ar, δ ~3.2-3.4 ppm): The two protons adjacent to the aromatic ring would appear as a triplet.

-

Methylene Protons (-CH₂-OH, δ ~3.9-4.1 ppm): The two protons adjacent to the hydroxyl group would also appear as a triplet.

-

Hydroxyl Proton (-OH, δ ~1.8-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz): The carbon spectrum will display eight unique signals.

-

Aromatic Carbons (δ ~125-150 ppm): Six signals are expected. The carbons directly bonded to the electron-withdrawing chloro (C-Cl) and nitro (C-NO₂) groups will be the most deshielded (further downfield).

-

Aliphatic Carbons: The -CH₂-Ar carbon would appear around δ 38-42 ppm, while the -CH₂-OH carbon would be further downfield around δ 60-63 ppm due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy (Predicted, KBr pellet, cm⁻¹): The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-O Stretch (Asymmetric): A strong, sharp peak around 1520-1550 cm⁻¹.

-

N-O Stretch (Symmetric): A strong, sharp peak around 1340-1370 cm⁻¹.

-

C-O Stretch: A peak in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the entire ethanol side chain, and cleavages related to the nitro group.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the independent and selective reactivity of its three primary functional domains.

Caption: Key reaction pathways for the core molecule.

Transformations of the Ethanol Side Chain

-

Oxidation to Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are highly effective for this transformation, yielding (2-chloro-6-nitrophenyl)acetaldehyde.[1]

-

Oxidation to Carboxylic Acid: Stronger oxidants, such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under acidic conditions, will fully oxidize the primary alcohol to the corresponding (2-chloro-6-nitrophenyl)acetic acid.[1]

-

Esterification: The hydroxyl group readily reacts with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. This is a robust method for creating ester libraries for SAR studies.[1]

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, provides a route to various ether derivatives.[1]

Modification of the Nitro Group

-

Reduction to Amine: This is arguably the most significant transformation in the context of drug development. The strongly electron-withdrawing nitro group can be cleanly reduced to a strongly electron-donating amino group (-NH₂), yielding 2-(2-amino-6-chlorophenyl)ethanol. This conversion dramatically alters the electronic properties of the molecule and provides a nucleophilic handle for further synthesis, particularly for the construction of nitrogen-containing heterocycles.

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas.[5]

-

Metal/Acid Reduction: Classic and robust methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The Bechamp reduction (Fe/HCl) is a common and cost-effective choice.[1]

-

Applications in Drug Development

While not a final drug itself, this compound is a key starting material and structural motif in the synthesis of pharmaceutically active compounds. The reduction of the nitro group to an aniline is a gateway to numerous heterocyclic scaffolds that are prevalent in medicinal chemistry.

For instance, substituted 2-aminophenylethanol derivatives are precursors to various classes of compounds, including potential anticancer agents. The synthesis of IGF-1 receptor inhibitors, a target in cancer therapy, has utilized chiral chlorophenylethanol intermediates.[6] The ability to generate complexity from a relatively simple starting material makes it an asset in discovery chemistry, where rapid synthesis of analog libraries is crucial for lead optimization.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound via Nitration

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorophenethyl alcohol (1 equiv.) to concentrated sulfuric acid (3-4 equiv.) while cooling in an ice-salt bath to maintain a temperature of 0-5°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.1 equiv.) in a separate flask, pre-cooled to 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the alcohol over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Workup: After the addition is complete, stir the mixture for an additional hour at 0-5°C. Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Oxidation to (2-Chloro-6-nitrophenyl)acetaldehyde using Dess-Martin Periodinane (DMP)

-

Setup: To a solution of this compound (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.2 equiv.) in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate. Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution in vacuo. The resulting crude aldehyde is often used directly or can be purified by silica gel chromatography if necessary.

Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Reaction: Shake or stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-6-chlorophenyl)ethanol, which can be purified by crystallization or chromatography.

Safety and Handling

This compound requires careful handling. It is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. This product is intended for research and development purposes only.

Conclusion

This compound stands out as a strategically important and versatile intermediate in organic synthesis. Its unique arrangement of functional groups provides multiple handles for a wide array of chemical transformations, enabling the efficient construction of complex molecules. The ability to convert the nitro group into a nucleophilic amine is particularly valuable, opening pathways to diverse heterocyclic systems of interest in drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in the development of novel chemical entities.

References

-

The Royal Society of Chemistry. (2021). Supplementary Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones in water with a recyclable catalyst. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 102493-68-5 | this compound | MFCD00239018. Retrieved from [Link]

-

IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-chloro-6-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ResearchGate. (2018). Environmentally Benign Un-Catalyzed Esterification of Alcohols under Solvent-Free Condition Using Acetyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

-

ResearchGate. (2025). Environmentally Benign Un-Catalyzed Esterification of Alcohols under Solvent-Free Condition Using Acetyl Chloride: An Experimental Investigation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(o-nitrophenyl)-ethanol. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2-chloro-6-nitro-benzonitrile.

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.102493-68-5. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2,2,2-trichloro-. Retrieved from [Link]

-

Sparkle Education. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

-

Tojo, G., & Fernández, M. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

-

YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. Synthesis with Florencio Zaragoza. Retrieved from [Link]

-

Wiley Online Library. (2025). Alcohol and Carbonyl Redox Reactions in Electrochemical Organic Synthesis. Retrieved from [Link]

-

PubMed. (2020). Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. Retrieved from [Link]

-

PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenethyl alcohol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

Sources

- 1. This compound|CAS 102493-68-5 [benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Properties, Synthesis, and Reactivity

This technical guide provides an in-depth analysis of 2-(2-Chloro-6-nitrophenyl)ethanol (CAS No. 102493-68-5), a key chemical intermediate in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its physical and chemical properties, synthetic routes, and chemical reactivity, supported by established scientific principles and methodologies.

Introduction and Molecular Overview

This compound is a substituted aromatic alcohol that serves as a valuable building block in the synthesis of more complex molecular architectures.[1] Its structure, featuring a phenyl ring substituted with a chloro group, a nitro group, and an ethanol side chain, provides multiple reactive sites for chemical modification.[1] This trifunctional nature makes it a versatile precursor for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of various heterocyclic compounds.[1]

The strategic placement of the chloro and nitro groups ortho to each other and to the ethanol side chain significantly influences the molecule's electronic properties and reactivity. The strongly electron-withdrawing nitro group and the deactivating, yet ortho-, para-directing chloro group create a unique electronic environment on the aromatic ring.[1]

Physical and Chemical Properties

The compound is typically supplied as a yellow to pale yellow solid with a purity of 95% or greater.[1][2] Proper handling and storage are crucial for maintaining its stability; it should be stored in a sealed container under dry conditions and refrigerated at 2-8°C.[1][2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 102493-68-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 201.61 g/mol | [1][2][3] |

| Appearance | Yellow to pale yellow solid | [1][2] |

| Melting Point | 60-61 °C | [1][2][4] |

| Boiling Point | 50 °C at 0.2 Torr; 311.4 °C at 760 mmHg | [1][2][3][4] |

| Density | 1.404 g/cm³ | [1][3][4] |

| Refractive Index | 1.595 | [2][3] |

| Topological Polar Surface Area | 66 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the substituted phenyl ring will appear in the aromatic region. The two aliphatic protons of the ethanol side chain (the methylene group adjacent to the ring and the methylene group bearing the hydroxyl group) will also be present, along with a signal for the hydroxyl proton.[1]

-

¹³C NMR: The carbon NMR spectrum is anticipated to display eight unique signals, corresponding to the six aromatic carbons and the two carbons of the ethanol side chain. The carbons directly bonded to the electron-withdrawing chloro and nitro groups are expected to be significantly deshielded, appearing at higher chemical shifts (further downfield).[1]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:[1]

-

O-H Stretch: A broad band in the high-frequency region, typically around 3500-3200 cm⁻¹, characteristic of the alcohol's hydroxyl group.[1]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, characteristic absorptions in the mid-frequency range, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.[1]

-

C-O Stretch: A strong band in the fingerprint region, typically around 1260-1000 cm⁻¹.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Nitration of 2-Chlorophenethyl Alcohol

A common and direct approach is the electrophilic aromatic substitution (nitration) of 2-chlorophenethyl alcohol.[1] The causality behind this method lies in the directing effects of the chloro substituent, which, despite being deactivating, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.

Caption: Synthetic route via nitration.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-chlorophenethyl alcohol in a suitable solvent.

-

Temperature Control: Maintain the reaction temperature below 10°C using an ice bath. This is critical to minimize side reactions, such as oxidation of the ethanol side chain.[1]

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) dropwise to the alcohol solution with vigorous stirring. The slow addition helps to control the exothermic reaction and improve the yield of the desired isomer.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound, with reported yields in the range of 60-70% under optimized conditions.[1]

Synthesis via Reduction of a Ketone Intermediate

An alternative two-step method involves the synthesis of an intermediate, 2-chloro-6-nitroacetophenone, followed by its selective reduction.[1]

Caption: Two-step synthesis via a ketone intermediate.

This route can offer high yields, reportedly in the 85-90% range for the acylation step.[1] The subsequent reduction of the ketone must be selective to avoid reducing the nitro group. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose.[1]

Chemical Reactivity and Synthetic Utility

The versatility of this compound stems from the reactivity of its two primary functional groups: the hydroxyl group and the nitro group.

Reactions at the Ethanol Side Chain

The primary alcohol is a key handle for further molecular elaboration.

-

Oxidation to Aldehyde: Partial oxidation to the corresponding aldehyde, 2-(2-chloro-6-nitrophenyl)acetaldehyde, can be achieved using mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). These reagents are chosen for their ability to halt the oxidation at the aldehyde stage without significant over-oxidation.[1]

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate in acidic conditions, will fully oxidize the primary alcohol to the carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid.[1]

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids, and etherification via methods like the Williamson ether synthesis.[1]

Reduction of the Aromatic Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.[1] This opens up a new range of synthetic possibilities.

Sources

Navigating the Synthesis and Handling of 2-(2-Chloro-6-nitrophenyl)ethanol: A Technical Guide for Researchers

Introduction: Understanding the Moiety and Its Potential

2-(2-Chloro-6-nitrophenyl)ethanol, with CAS Number 102493-68-5, is a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a trifunctionalized aromatic ring with chloro, nitro, and ethanol groups, presents a versatile scaffold for the development of more complex molecules.[1] The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, while the hydroxyl group itself serves as a key handle for derivatization through esterification or etherification.[1] These characteristics make it a precursor for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[1] While research has suggested that structurally similar compounds may exhibit antimicrobial and anticancer properties, it is imperative for researchers to recognize that this compound is intended for research and development purposes only and must be handled with a comprehensive understanding of its associated hazards.[1][2] All chemical products, including this one, should be treated as having unknown hazards and toxicity until proven otherwise.[3]

Section 1: Chemical & Physical Profile

A thorough understanding of a compound's physical properties is the foundation of its safe and effective use in a laboratory setting. This data informs storage, handling, and reaction parameter decisions.

| Property | Value | Source |

| CAS Number | 102493-68-5 | [1][4] |

| Molecular Formula | C₈H₈ClNO₃ | [1][4] |

| Molecular Weight | 201.61 g/mol | [1][4] |

| Appearance | Yellow to pale yellow solid | [1] |

| Melting Point | 60-61 °C | [1][5] |

| Boiling Point | 50 °C at 0.2 Torr | [1][5] |

| Density | ~1.404 g/cm³ (Predicted) | [1][5] |

| Storage Temperature | 2-8°C (Refrigerated) | [1][3] |

Section 2: Hazard Identification and Toxicological Assessment

While a complete toxicological profile for this compound is not publicly available, the known hazard classifications and the general risks associated with nitroaromatic compounds necessitate a cautious and well-informed approach. The United States Environmental Protection Agency (USEPA) has designated many nitroaromatic compounds as "Priority Pollutants" due to their potential toxicity.[6]

Known GHS Hazard Classifications

This compound is known to carry the following GHS hazard statements:

-

H317: May cause an allergic skin reaction. [1] This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response such as a rash or inflammation.

-

H319: Causes serious eye irritation. [1] Direct contact with the eyes is likely to cause significant, but reversible, irritation and damage.

Inferred and Class-Associated Hazards

The broader class of nitroaromatic compounds is associated with a range of health and environmental hazards.[6][7] While not specifically documented for this compound, researchers must consider these potential risks:

-

Toxicity: Overexposure to various nitroaromatic compounds can lead to health issues, including organ damage and neurological disorders.[6]

-

Environmental Hazard: Nitroaromatic compounds are recognized as potent environmental contaminants in soil and water, often exhibiting resistance to natural degradation.[6][7] Their injudicious handling and disposal contribute to ecological hazards.[6]

-

Explosive Potential: While not all nitroaromatics are explosive, the presence of the nitro group warrants caution. Some dinitro and trinitro compounds are known to be shock-sensitive and explosive.[4]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when handling this compound. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Work procedures should be organized to minimize exposure.[8]

-

Safety Equipment: The laboratory must be equipped with easily accessible safety showers and eyewash stations.[9] Their locations should be known to all personnel.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is critical.[10][11]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[12] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, should be worn at all times.[7] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[12] For prolonged or immersive contact, consult the glove manufacturer's resistance guide.

-

Lab Coat: A flame-resistant lab coat (e.g., Nomex) should be worn and kept fully buttoned.[12]

-

-

Body and Foot Protection: Full-length pants and closed-toe, closed-heel shoes are required.[12] Avoid fabrics like polyester or acrylic which can melt if ignited.[12]

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[11][13] Respirator use requires a formal program including fit-testing and training.[12]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for safety and experimental reproducibility.

Storage Protocol

-

Upon receipt, verify the integrity of the container seal.

-

Store the compound in its original, tightly sealed container.[8]

-

Place the container in a designated refrigerator maintained at 2-8°C.[1]

-

The storage area should be dry and well-ventilated.

-

Do not store with incompatible materials, such as strong oxidizing agents.[8]

Spill Response Protocol

-

Immediate Action: Alert all personnel in the immediate area and evacuate if necessary.[2] Eliminate all sources of ignition.[4]

-

Assess the Spill: Determine the size and nature of the spill. For large or unmanageable spills, evacuate and contact the institutional Environmental Health & Safety (EHS) office.

-

Containment (for small, manageable spills):

-

Cleanup and Disposal:

-

Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.[2][8]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

-

Do not wash nitroaromatic compounds down the drain.[4]

-

Waste Disposal Protocol

-

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[8]

-

Collect waste in designated, clearly labeled containers for toxic and/or flammable compounds. The label must include the chemical name and relevant hazard symbols.[8]

-

Store waste containers in a well-ventilated, secondary containment area until they can be collected by a licensed hazardous waste disposal contractor.[4]

Section 5: Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[14] Always have the Safety Data Sheet (or this guide) available for emergency responders.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[15][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention, regardless of the apparent severity.[16] |

| Skin Contact | Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while rinsing.[15][17] Use a safety shower for large area exposures.[15] Wash the skin with mild soap and water.[15] If an allergic reaction or irritation persists, seek medical attention.[17] |

| Inhalation | Move the exposed person to fresh air at once.[17] If breathing is difficult or has stopped, provide respiratory support (e.g., artificial respiration) and seek immediate medical attention.[17] |

| Ingestion | Do NOT induce vomiting. Contact a poison control center or seek immediate medical attention.[15] |

Logical Flow of Emergency Response

Caption: Emergency response flowchart for chemical exposure.

Conclusion

This compound is a potent synthetic building block, but its utility is matched by its potential hazards. As a skin sensitizer, a serious eye irritant, and a member of the nitroaromatic class of compounds, it demands respect and meticulous handling. By integrating the principles of engineering controls, rigorous adherence to personal protective equipment standards, and well-defined operational protocols, researchers can safely harness the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

-

Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

-

ECHA. Nitrobenzene - Registration Dossier. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

ChemBK. 2-(2-Chloro-6-nitrophenyl)ethanol_化工百科. [Link]

-

Hoffman Fine Chemicals. CAS 102493-68-5 | this compound | MFCD00239018. [Link]

-